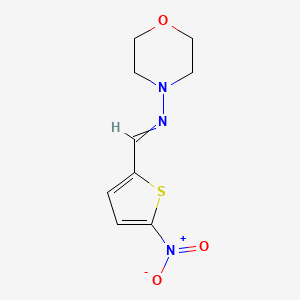
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds containing an azomethine group (–HC=N–) and are known for their wide range of applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with morpholine . The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of corresponding amines .
Scientific Research Applications
In chemistry, it is used as a ligand in coordination chemistry and as a starting material for the synthesis of other complex molecules . In biology and medicine, it has shown promising antibacterial, antifungal, and anticancer activities . Additionally, it is used in the development of dyes and pigments in the industrial sector .
Mechanism of Action
The mechanism of action of N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways . The compound’s azomethine group is known to form coordination complexes with metal ions, which can enhance its biological activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine can be compared with other Schiff bases containing similar functional groups . For instance, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine shares the nitrothiophene moiety but differs in the substituent on the azomethine group . This difference can lead to variations in their chemical reactivity and biological activity . Other similar compounds include N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine .
Properties
CAS No. |
31350-11-5 |
|---|---|
Molecular Formula |
C9H11N3O3S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |
InChI Key |
DZATWMZTHMRCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
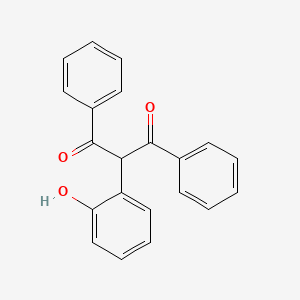
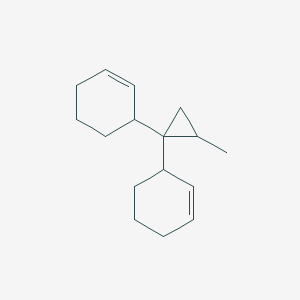
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
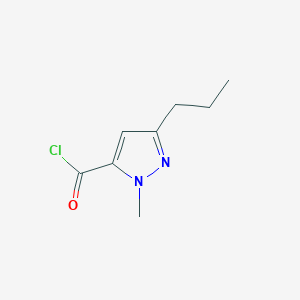
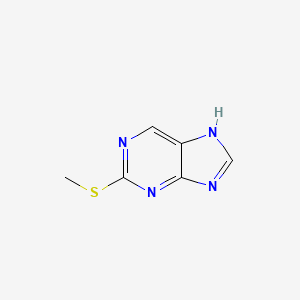
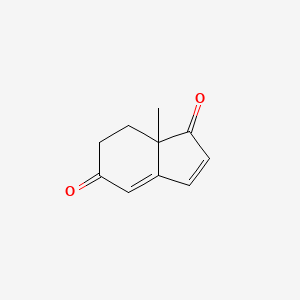
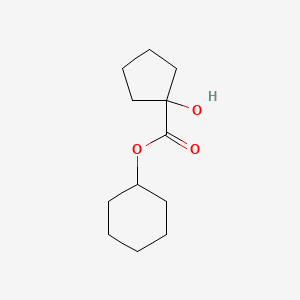
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

